A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran
Abstract
This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran. As direct experimental spectral data for this specific molecule is not publicly available, this document serves as a predictive and methodological reference for researchers in organic synthesis and drug development. We will leverage established principles of NMR spectroscopy and empirical data from analogous molecular fragments—specifically, substituted tetrahydropyrans and bromo-alkyl chains—to forecast the spectral characteristics of the target molecule. This guide offers detailed experimental protocols, predicted spectral data with assignments, and a discussion of the underlying principles governing chemical shifts and coupling constants, thereby providing a self-validating system for researchers to confirm the structure of their synthesized compound.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in modern organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For drug development professionals, confirming the precise structure of novel intermediates and active pharmaceutical ingredients is a critical step mandated by regulatory bodies and essential for ensuring safety and efficacy.
The target molecule, 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran, combines a common heterocyclic scaffold (tetrahydropyran) with a functionalized alkyl chain. The tetrahydropyran (THP) ring is a prevalent feature in many natural products and pharmaceuticals, valued for its conformational stability and ability to act as a bioisostere for other groups. The bromo-alkyl chain provides a reactive handle for further synthetic transformations, making this compound a potentially valuable synthetic intermediate. Accurate spectral analysis is therefore paramount to verify its successful synthesis and purity.
The Target Molecule: Structure and Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme will be used for 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran throughout this guide.
Caption: IUPAC numbering for 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran.
Experimental Protocol for NMR Data Acquisition
This section details a robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The choices within this protocol are designed to ensure accurate chemical shift determination, proper signal integration, and resolution of coupling patterns.
3.1. Sample Preparation
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Mass Determination: Accurately weigh 10-20 mg of the purified compound.
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Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For increased polarity, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
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Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
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Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
3.2. Spectrometer Setup and ¹H NMR Acquisition
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.
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Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet is critical for sharp signals and accurate resolution of coupling.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
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Spectral Width: ~16 ppm, centered around 5-6 ppm.
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Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
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Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate signal integration.
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Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
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3.3. Spectrometer Setup and ¹³C NMR Acquisition
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Tuning: Tune the probe to the ¹³C frequency.
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Acquisition Parameters:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for each carbon.
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Spectral Width: ~220 ppm, centered around 100 ppm.
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Acquisition Time (AQ): 1-2 seconds.
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Relaxation Delay (D1): 2 seconds. Note that quaternary carbons may have longer relaxation times.
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Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
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3.4. Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
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Phasing and Baseline Correction: Manually or automatically phase correct the spectrum and apply a baseline correction to ensure accurate integrations.
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Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Predicted ¹H NMR Spectral Data and Interpretation
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran in CDCl₃. These predictions are based on established data for substituted tetrahydropyrans and the known effects of bromine on alkyl chains.[1][2][3]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H2, H6 (axial) | 3.35 - 3.45 | ddd | J ≈ 11.5, 11.5, 2.5 | 2H | Protons adjacent to the ring oxygen are deshielded. Axial protons on the THP ring typically appear upfield of their equatorial counterparts.[1] |
| H2, H6 (equatorial) | 3.95 - 4.05 | ddd | J ≈ 11.5, 4.0, 2.0 | 2H | Deshielded due to proximity to oxygen. The smaller coupling constants are characteristic of equatorial-axial and equatorial-equatorial couplings.[1] |
| H11 | 3.40 - 3.50 | m (dd) | J ≈ 10.0, 5.0 | 2H | Protons alpha to the bromine atom are significantly deshielded.[2][4] |
| H4 (axial) | 1.15 - 1.25 | m | - | 1H | The axial proton at C4 is expected to be shielded and show multiple large axial-axial couplings.[1] |
| H3, H5 (axial) | 1.25 - 1.35 | m | - | 2H | Shielded axial protons on the THP ring. |
| H7, H8 | 1.30 - 1.50 | m | - | 4H | Aliphatic methylene protons in the side chain. |
| H3, H5 (equatorial) | 1.50 - 1.65 | m | - | 2H | Equatorial protons on the THP ring. |
| H9 | 1.75 - 1.90 | m | - | 1H | Methine proton beta to the bromine. |
| H10 | 0.90 - 1.00 | d | J ≈ 6.5 | 3H | Methyl group adjacent to a chiral center, appearing as a doublet. |
Interpretation Narrative:
The protons on the tetrahydropyran ring (H2-H6) are expected to give complex, overlapping multiplets. The most downfield signals, aside from the protons alpha to the bromine, will be H2 and H6, which are adjacent to the electron-withdrawing oxygen atom.[1] The protons on C11, being directly attached to the carbon bearing the bromine, are predicted to resonate around 3.4-3.5 ppm.[2][4] The remaining aliphatic protons of the ring and side chain will appear in the more shielded region of the spectrum, typically between 1.1 and 1.9 ppm. The methyl group (H10) should be readily identifiable as a doublet around 0.9-1.0 ppm due to coupling with the H9 methine proton.
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR chemical shifts are based on data for tetrahydropyran and the known substituent effects of a bromoalkyl group.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom | Predicted δ (ppm) | Assignment Rationale |
| C2, C6 | 68.0 - 69.0 | Carbons adjacent to the ring oxygen are the most deshielded in the THP ring. |
| C4 | 35.0 - 37.0 | Methine carbon where the side chain is attached. |
| C11 | 38.0 - 40.0 | Carbon atom directly bonded to the bromine atom. |
| C9 | 34.0 - 36.0 | Methine carbon in the side chain. |
| C3, C5 | 26.0 - 28.0 | Methylene carbons of the THP ring. |
| C7, C8 | 30.0 - 33.0 | Methylene carbons in the alkyl side chain. |
| C10 | 16.0 - 18.0 | Methyl carbon, expected in the most upfield region. |
Interpretation Narrative:
In the proton-decoupled ¹³C NMR spectrum, eight distinct signals are anticipated. The carbons C2 and C6, being adjacent to the oxygen, will appear most downfield in the 68-69 ppm range. The carbon bearing the bromine, C11, is also expected to be downfield around 38-40 ppm. The remaining sp³ hybridized carbons will resonate in the 16-37 ppm range, with the methyl carbon (C10) being the most shielded (lowest ppm value).
Workflow for Spectral Analysis and Verification
For unambiguous assignment, especially in complex regions of the ¹H spectrum, two-dimensional (2D) NMR experiments are highly recommended.
Caption: Recommended workflow for complete NMR-based structure elucidation.
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¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. It would be invaluable for tracing the connectivity within the THP ring and along the alkyl side chain. For instance, it would show a correlation between the methyl protons (H10) and the methine proton (H9).
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It provides a direct link between the ¹H and ¹³C spectra, allowing for confident assignment of the carbon signals based on the more easily interpreted proton signals.
By following this workflow, a researcher can move from initial 1D spectra to a fully assigned and verified molecular structure, fulfilling the requirements for scientific integrity and trustworthiness.
Conclusion
This guide has provided a predictive but technically grounded framework for the ¹H and ¹³C NMR analysis of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran. While awaiting experimental verification, the predicted chemical shifts, multiplicities, and interpretation strategies outlined herein offer a robust starting point for any researcher synthesizing this compound. The detailed experimental protocols and the recommended 2D NMR workflow ensure that high-quality, unambiguous data can be acquired for definitive structural confirmation.
References
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Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1556. [Link]
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Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 227-236. [Link]
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Li, Q., et al. (2006). 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. Spectroscopy Letters, 29(8), 1419-1428. [Link]
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MDPI. (1997). Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Molecules, 2(M24). [Link]
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Semantic Scholar. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from [Link]
